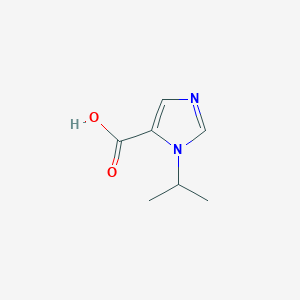

1-Isopropyl-1H-imidazole-5-carboxylic acid

Description

Structural Significance and Context within Imidazole (B134444) Heterocyclic Chemistry

The imidazole ring is an amphoteric heterocycle, meaning it can act as both an acid and a base. tsijournals.comtsijournals.com The nitrogen at position 3 (the "pyridine-like" nitrogen) is basic, while the nitrogen at position 1 (the "pyrrole-like" nitrogen) is weakly acidic. tsijournals.com This dual character is fundamental to the role of imidazole in biological systems, such as in the amino acid histidine, and in its use as a catalyst and ligand in synthetic chemistry. tsijournals.comisca.me

The substitution pattern of 1-Isopropyl-1H-imidazole-5-carboxylic acid is key to its specific chemical identity. The isopropyl group at the N-1 position is a sterically bulky alkyl group. N-alkylation of imidazoles is a common strategy in medicinal chemistry, and the nature of the alkyl group can significantly influence the compound's properties, including its lipophilicity and how it interacts with biological targets. isca.menih.gov Increasing the alkyl chain length has been shown to affect the antimicrobial activity of some imidazole derivatives. nih.gov

The carboxylic acid group at the C-5 position is an electron-withdrawing group, which influences the electronic distribution within the imidazole ring. The presence of a carboxylic acid allows for the formation of salts, esters, and amides, providing a handle for further chemical modification. nih.gov Imidazole-5-carboxylic acid derivatives have been investigated for various therapeutic applications, including as angiotensin II receptor antagonists for the treatment of hypertension. google.comnih.gov The position of the carboxylic acid group on the imidazole ring is crucial; for instance, imidazole-4,5-dicarboxylic acid is a known building block for metal-organic frameworks due to its multiple coordination sites. researchgate.net

Evolution of Research Paradigms for Imidazole Carboxylic Acid Derivatives

The study of imidazole derivatives has a long history, with the first synthesis of the parent imidazole ring reported by Heinrich Debus in 1858. nih.gov The classic Debus synthesis involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. numberanalytics.comtsijournals.comnih.gov This method, while foundational, often results in low yields but is still utilized for creating C-substituted imidazoles. nih.gov

Over the decades, the synthetic methodologies for producing imidazoles have evolved significantly, driven by the need for greater efficiency, regioselectivity, and sustainability. numberanalytics.comresearchgate.netrsc.org Modern approaches frequently employ transition metal catalysts, such as copper and palladium, to facilitate the formation of complex imidazole derivatives. numberanalytics.comrsc.org These catalytic methods offer milder reaction conditions and broader substrate scope compared to classical techniques.

Recent research has also focused on "green chemistry" approaches to imidazole synthesis, including the use of water as a solvent, microwave-assisted reactions, and heterogeneous catalysts that can be easily recovered and reused. numberanalytics.comresearchgate.netrsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, has further streamlined the production of highly functionalized imidazoles. researchgate.net

The functionalization of pre-formed imidazole rings, particularly with carboxylic acid groups, is another critical area of research. The introduction of a carboxylic acid moiety can be achieved through various synthetic routes, including the oxidation of a methyl or other alkyl group, or through carboxylation reactions using carbon dioxide or other carboxylating agents. The resulting imidazole carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. nih.govnih.gov The ongoing development of novel synthetic and functionalization strategies continues to expand the chemical space accessible to researchers, enabling the creation of new imidazole-based compounds with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-4-8-3-6(9)7(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVHXICSOWGFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631150 | |

| Record name | 1-(Propan-2-yl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105293-81-0 | |

| Record name | 1-(Propan-2-yl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 1 Isopropyl 1h Imidazole 5 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including the formation of esters and amides, removal of the carboxyl group, and chain extension.

The carboxylic acid function of 1-isopropyl-1H-imidazole-5-carboxylic acid can be readily converted into esters and amides through standard organic synthesis protocols. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using coupling agents. Amidation follows a similar pathway, reacting the acid with a primary or secondary amine, often requiring activation of the carboxylic acid to facilitate the reaction.

A common method for activating the carboxylic acid for both esterification and amidation involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile like an alcohol or an amine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to improve efficiency and suppress side reactions.

While direct studies on this compound are specific, analogous transformations are well-documented for related imidazole (B134444) systems. For instance, 1,5-diaryl-1H-imidazole-4-carboxylate esters have been synthesized and subsequently hydrolyzed to their corresponding carboxylic acids. researchgate.net These acids can then be converted to carbohydrazides, a type of amide, by reacting with hydrazine (B178648) monohydrate, demonstrating the feasibility of amidation on the imidazole core. researchgate.net

Representative Coupling Agents for Esterification and Amidation

| Coupling Agent | Full Name | Typical Use |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | General peptide coupling, amidation, esterification |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, useful in aqueous media |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Highly efficient for amide bond formation, especially for hindered substrates |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Common peptide coupling reagent |

The removal of the carboxyl group from the imidazole ring, a process known as decarboxylation, is a significant transformation. For imidazole-4-carboxylic acids, this reaction can be challenging. Studies on related compounds, such as 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid, have provided insight into the mechanism of this process. rsc.org Kinetic analyses have revealed that the decarboxylation proceeds through the zwitterionic form of the molecule, whereas the anionic carboxylate form is stable and does not undergo decarboxylation. rsc.org This suggests that the reaction conditions, particularly the pH, are critical for successful decarboxylation.

Furthermore, historical methods for preparing imidazole-4(5)-monocarboxylic acids involved the partial decarboxylation of 4,5-imidazoledicarboxylic acids by heating in high-boiling solvents like aniline. google.com This indicates that thermal conditions can promote the removal of the carboxylic acid group, although the conditions are often harsh.

Factors Influencing Imidazole-5-carboxylic Acid Decarboxylation

| Factor | Observation | Implication for this compound |

|---|---|---|

| pH / Protonation State | Decarboxylation proceeds via the zwitterion; the anion is stable. rsc.org | Reaction should be run under conditions that favor the protonated (acidic) or zwitterionic form, avoiding basic conditions that would form the unreactive carboxylate anion. |

| Temperature | High temperatures (e.g., boiling aniline) can induce decarboxylation. google.com | Thermal decarboxylation is a potential route, though it may require high energy input and could lead to side products. |

| Catalysis | Hydrogen ions can catalyze the reaction at low pH. rsc.org | The process can likely be accelerated by using acidic catalysts. |

| Metal Ions | Transition metal ions were found to inhibit the decarboxylation of an amino-imidazole analog. rsc.org | The presence of certain metal impurities could hinder the reaction, necessitating their avoidance or removal. |

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH2-) unit, can be applied to this compound to synthesize its corresponding acetic acid derivative. Two classic methods for this transformation are the Arndt-Eistert synthesis and the Kowalski ester homologation.

The Arndt-Eistert synthesis is a well-established multi-step procedure for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org The process begins with the conversion of the carboxylic acid into a more reactive acyl chloride. This acyl chloride is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. The key step is the subsequent Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal such as silver(I) oxide (Ag₂O). organic-chemistry.org The rearrangement produces a ketene, which can be trapped by a nucleophile. If water is used as the nucleophile, the homologous carboxylic acid is formed. organic-chemistry.orgnrochemistry.com

The Kowalski ester homologation offers a safer alternative to the Arndt-Eistert synthesis as it avoids the use of the highly toxic and explosive diazomethane. wikipedia.orgorganic-chemistry.org This method involves reacting an ester with dibromomethyllithium, followed by rearrangement to form a ynolate intermediate, which can then be quenched to yield the homologous ester. organic-chemistry.orgnih.gov The resulting ester can be hydrolyzed to the desired homologous carboxylic acid.

Comparison of Homologation Strategies

| Strategy | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Arndt-Eistert Synthesis | Thionyl chloride (SOCl₂), Diazomethane (CH₂N₂), Silver(I) oxide (Ag₂O), Water (H₂O) | Broad substrate scope, well-established. organic-chemistry.orgwikipedia.org | Uses highly toxic and explosive diazomethane. organic-chemistry.orgwikipedia.org |

| Kowalski Ester Homologation | Dibromomethane (CH₂Br₂), n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA) | Avoids the use of diazomethane, considered safer. wikipedia.org | Involves multiple steps starting from an ester, requires cryogenic temperatures. organic-chemistry.org |

The reaction of this compound with 1,1'-carbonyldiimidazole (B1668759) (CDI) leads to the formation of a highly reactive acyl imidazolide (B1226674) intermediate. nih.govacs.org This transformation is a mild and effective method for activating the carboxylic acid group. The reaction proceeds with the release of imidazole and carbon dioxide.

Acyl imidazolides are significantly more reactive toward nucleophilic attack than typical amides or esters. nih.gov This heightened reactivity is attributed to the fact that the imidazole anion is a stable leaving group, being an aromatic heterocycle. vaia.com Consequently, these intermediates are valuable in synthesis for forming new bonds under gentle conditions. They can react with a wide range of nucleophiles, including water (to regenerate the carboxylic acid), alcohols (to form esters), and amines (to form amides). nih.gov The use of CDI to form an acyl imidazolide in situ is a common strategy for promoting amidation and esterification reactions that might otherwise be sluggish. nih.gov

Reactions of the Imidazole Heterocycle

The imidazole ring itself is an aromatic heterocycle that can participate in various reactions, including nucleophilic substitution, particularly at the C2 position.

The imidazole ring is generally considered electron-rich, making it more susceptible to electrophilic rather than nucleophilic attack. nih.gov However, the electronic environment is not uniform. The C2 carbon, situated between two electron-withdrawing nitrogen atoms, is significantly more electron-deficient than the C4 and C5 positions. youtube.com This makes the C2 position the most likely site for nucleophilic attack, although direct substitution on an unactivated C-H bond is typically unfavorable.

A common strategy to achieve nucleophilic substitution at the C2 position involves deprotonation with a strong base, such as n-butyllithium (n-BuLi). youtube.com This removes the acidic proton from the C2 carbon, generating a potent nucleophilic imidazolyl anion. This anion can then react with various electrophiles. For example, reaction with an alkyl halide would result in a 2-alkylated imidazole, while quenching with carbon dioxide would introduce a carboxylic acid group at the C2 position. youtube.com

While the N1 position of the target molecule is already substituted with an isopropyl group, preventing reactions at that site, the principles of C2-lithiation and subsequent reaction with electrophiles remain a key pathway for functionalizing the imidazole core. In cases where a good leaving group, such as a halogen, is present on the imidazole ring, direct nucleophilic substitution becomes more feasible. nih.gov For instance, N-protected bromoimidazoles have been shown to undergo nucleophilic substitution where the bromine atom is displaced by various nucleophiles. nih.gov This underscores the ring's capacity to undergo such reactions when appropriately activated.

Electrophilic Substitution and Functionalization of the Imidazole Core

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. However, the reactivity and regioselectivity of such reactions in this compound are influenced by the substituents. The N1-isopropyl group provides some steric hindrance, while the C5-carboxylic acid group is electron-withdrawing, which deactivates the ring towards electrophilic substitution. Generally, electrophilic attack on the imidazole ring is most likely to occur at the C4 position, as the C2 position is sterically hindered by the N1-isopropyl group and the C5 position is occupied and deactivated by the carboxylic acid.

While specific experimental data on the direct electrophilic substitution of this compound is limited in publicly available literature, the reactivity can be inferred from studies on analogous 1-substituted imidazole-5-carboxylic acid derivatives.

Halogenation: Direct halogenation of the imidazole ring can be challenging due to the deactivating effect of the carboxylic acid. However, under forcing conditions or with the use of more reactive halogenating agents, substitution at the C4 position may be achievable.

Nitration and Sulfonation: Nitration and sulfonation reactions on the imidazole core of this specific compound are not well-documented. The strongly acidic conditions typically required for these reactions may lead to protonation of the imidazole ring, further deactivating it towards electrophilic attack.

Alkylation and Acylation: Friedel-Crafts type alkylation and acylation reactions on the imidazole ring itself are generally not feasible due to the deactivation of the ring and the potential for reaction at the nitrogen atoms. However, functionalization can be achieved through other means, such as the synthesis from appropriately substituted precursors. For instance, the synthesis of various 1,5-disubstituted-1H-imidazole-4-carboxylic acids has been achieved through cycloaddition reactions, which allows for the introduction of a wide range of functional groups onto the imidazole core.

Reductive and Oxidative Transformations of the Imidazole System

The imidazole ring in this compound can undergo both reduction and oxidation, although the specific conditions and resulting products can vary.

Reductive Transformations:

The imidazole ring is generally resistant to reduction under mild conditions. Catalytic hydrogenation of the imidazole ring typically requires harsh conditions, such as high pressure and temperature with catalysts like Raney nickel or platinum oxide. Such reductions would lead to the corresponding imidazolidine (B613845) derivative.

The carboxylic acid group can be reduced to an alcohol. For example, the reduction of the ester derivative, isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, can yield the corresponding alcohol, isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-methanol. This suggests that the carboxylic acid of this compound could be reduced to the corresponding primary alcohol, 1-isopropyl-1H-imidazol-5-ylmethanol, using suitable reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids but can reduce their ester derivatives. wikipedia.org

Reductive ring cleavage of imidazolium (B1220033) salts using sodium borohydride has been reported, leading to the formation of diamine derivatives. acs.org While this compound is not an imidazolium salt, this reactivity highlights a potential pathway for ring opening under specific reductive conditions.

Oxidative Transformations:

The imidazole ring can be susceptible to oxidation, potentially leading to ring-opened products. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) have been shown to oxidize imidazole derivatives. nih.gov The oxidation of the imidazole ring in this compound with strong oxidants could potentially lead to the cleavage of the ring and the formation of various degradation products. The atmospheric oxidation of imidazole initiated by hydroxyl radicals has been studied, indicating complex reaction pathways. rsc.org

Furthermore, photo-oxidation reactions of certain imidazole derivatives have been observed, leading to the formation of hydroperoxides and subsequent rearranged products. The photostability of imidazole derivatives can be influenced by the nature of their substituents.

It is also conceivable that the isopropyl group attached to the nitrogen could be a site for oxidation under certain conditions, although the imidazole ring itself is more likely to be the primary site of oxidative attack.

Below is a table summarizing potential transformations of this compound based on the reactivity of related compounds.

| Transformation | Reagent/Condition | Potential Product(s) | Notes |

| Reduction of Carboxylic Acid | LiAlH₄ or BH₃ | 1-Isopropyl-1H-imidazol-5-ylmethanol | Standard reduction of a carboxylic acid to a primary alcohol. |

| Reduction of Imidazole Ring | High pressure H₂, Raney Ni or PtO₂ | 1-Isopropylimidazolidine-5-carboxylic acid | Requires harsh conditions. |

| Oxidation of Imidazole Ring | KMnO₄ (strong oxidant) | Ring-opened products (e.g., dicarboxylic acids, amino acids) | The exact products would depend on the reaction conditions. |

Mechanistic Investigations of Chemical Processes Involving 1 Isopropyl 1h Imidazole 5 Carboxylic Acid

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis and subsequent transformations of 1-Isopropyl-1H-imidazole-5-carboxylic acid involve several key reaction pathways. While specific mechanistic studies on this exact molecule are not extensively documented, plausible pathways can be elucidated from research on closely related imidazole (B134444) carboxylic acids.

A common route to substituted imidazole-5-carboxylic acids involves the cyclization of appropriate precursors. For instance, a one-pot synthesis of a benzimidazole-5-carboxylic acid derivative proceeds via a reductive cyclization mechanism. This involves the reaction of an amino-nitro-benzoate with an aldehyde in the presence of a reducing agent like sodium dithionite, followed by hydrolysis. This suggests that the synthesis of this compound could follow a pathway involving the formation of the imidazole ring from acyclic precursors containing the isopropylamino group, followed by the introduction or modification of the carboxylic acid function.

One of the key synthetic transformations for imidazole carboxylic acids is decarboxylation. Studies on the selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid have shown that the reaction pathway is highly dependent on the solvent and reaction conditions. In the presence of an electrophilic species like acetic anhydride, the proposed mechanism involves the formation of a mixed anhydride, which stabilizes the transition state leading to the 5-carboxylic acid isomer. Conversely, in the absence of such electrophiles, a different transition state is favored, leading to the 4-carboxylic acid. This suggests that for this compound, decarboxylation would likely proceed through a mechanism influenced by the electronic nature of the solvent and any activating agents present.

The following table summarizes the proposed reaction pathways in the synthesis and transformation of 1-alkyl-1H-imidazole-5-carboxylic acids, which can be extrapolated to the isopropyl derivative.

| Reaction Type | Reagents and Conditions | Proposed Intermediate | Product |

| Imidazole Ring Formation | Isopropylamine (B41738) precursor, dicarbonyl compound, ammonia source | Imine/enamine intermediates | 1-Isopropyl-1H-imidazole core |

| Carboxylation | Introduction of CO2 to a lithiated imidazole intermediate | 5-lithio-1-isopropyl-1H-imidazole | This compound |

| Decarboxylation (Electrophilic) | Acetic anhydride, heat | Mixed anhydride intermediate | 1-Isopropyl-1H-imidazole |

| Decarboxylation (Thermal) | High temperature in aprotic solvent (e.g., DMF) | Zwitterionic intermediate | 1-Isopropyl-1H-imidazole |

Understanding Catalytic Cycles and Intermediates

Imidazole and its derivatives are well-known for their catalytic activity, often acting as nucleophilic or general base catalysts. While specific studies detailing the catalytic cycles of this compound are scarce, its structure suggests it can participate in various catalytic processes.

The imidazole ring contains a nucleophilic nitrogen atom (N-3) that can initiate catalytic cycles. For example, in ester hydrolysis, the imidazole moiety can act as a nucleophilic catalyst by attacking the carbonyl carbon of the ester, forming a reactive acyl-imidazolium intermediate. This intermediate is then readily hydrolyzed by water to release the carboxylic acid and regenerate the imidazole catalyst.

The presence of the carboxylic acid group at the 5-position can modulate the catalytic activity of the imidazole ring. It can influence the basicity of the N-3 nitrogen and can also participate in the reaction through intramolecular interactions. For instance, in a hypothetical catalytic cycle for the hydrolysis of an ester, the carboxylic acid group could act as an intramolecular general acid or base, assisting in the breakdown of the tetrahedral intermediate.

A plausible catalytic cycle for the imidazole-catalyzed hydrolysis of an ester is depicted below:

Nucleophilic Attack: The N-3 atom of the imidazole ring attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Intermediate Formation: The leaving group of the ester is expelled, forming a high-energy acyl-imidazolium intermediate.

Hydrolysis: A water molecule attacks the carbonyl carbon of the acyl-imidazolium intermediate.

Product Formation and Catalyst Regeneration: The intermediate collapses, releasing the carboxylic acid product and regenerating the imidazole catalyst.

The following table outlines the key intermediates and steps in a generalized catalytic cycle involving an imidazole catalyst.

| Step | Description | Key Intermediate |

| 1 | Nucleophilic attack by imidazole on the substrate | Tetrahedral intermediate |

| 2 | Formation of the activated intermediate | Acyl-imidazolium ion |

| 3 | Reaction with a nucleophile (e.g., water) | Second tetrahedral intermediate |

| 4 | Product release and catalyst regeneration | Regenerated imidazole catalyst |

Role of Acid and Base Catalysis in Imidazole Chemistry

The chemical behavior of this compound is significantly influenced by the presence of acids and bases, which can catalyze various transformations. The molecule itself possesses both acidic (carboxylic acid) and basic (imidazole ring) functionalities, allowing it to participate in and be affected by acid-base catalysis.

Acid Catalysis:

In the presence of a strong acid, the imidazole ring can be protonated to form an imidazolium (B1220033) ion. This protonation deactivates the nucleophilic character of the N-3 nitrogen, thus inhibiting its participation in nucleophilic catalysis. However, acid catalysis is crucial for reactions such as Fischer esterification of the carboxylic acid group. In this reaction, a strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.

The general mechanism for acid-catalyzed esterification involves:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the alcohol.

Proton transfer to one of the hydroxyl groups to form a good leaving group (water).

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

Base Catalysis:

In the presence of a base, the carboxylic acid group can be deprotonated to form a carboxylate anion. This enhances the molecule's solubility in aqueous media and can influence its reactivity. Base catalysis is particularly relevant in reactions such as the hydrolysis of esters of this compound. A strong base, such as hydroxide, can directly attack the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and the alcohol.

Furthermore, the imidazole ring itself can act as a general base catalyst. The N-3 atom can abstract a proton from a nucleophile (e.g., water or an alcohol), increasing its nucleophilicity and facilitating its attack on an electrophilic center.

The influence of pH on the reactivity of this compound is summarized in the table below.

| Condition | Protonation State | Effect on Reactivity | Example Reaction |

| Acidic (low pH) | Imidazole ring is protonated (imidazolium) | Carboxylic acid is activated for esterification; imidazole's nucleophilicity is suppressed. | Fischer Esterification |

| Neutral (pI) | Zwitterionic form may be present | Balanced acidic and basic properties. | - |

| Basic (high pH) | Carboxylic acid is deprotonated (carboxylate) | Enhanced nucleophilicity of the imidazole ring (as a general base); carboxylate is less reactive towards nucleophiles. | Base-catalyzed hydrolysis of an ester derivative |

Derivatization and Functionalization Strategies for 1 Isopropyl 1h Imidazole 5 Carboxylic Acid

Introduction of Diverse Substituents on the Imidazole (B134444) Ring

The imidazole ring of 1-isopropyl-1H-imidazole-5-carboxylic acid is a primary target for derivatization to create a diverse range of analogues. The reactivity of the imidazole core allows for the introduction of various functional groups at different positions, significantly altering the molecule's electronic and steric properties.

One common strategy involves the direct functionalization of the imidazole ring through electrophilic substitution reactions. For instance, halogenation can be achieved to introduce bromine or other halogens onto the ring, creating key intermediates for cross-coupling reactions. researchgate.net Lithiation followed by quenching with an electrophile is another powerful method to install a variety of substituents. researchgate.net

Furthermore, the carboxylic acid group at the 5-position can be converted into other functional groups, which in turn can influence the reactivity of the imidazole ring or serve as a handle for further modifications. For example, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids has been achieved through cycloaddition reactions, showcasing the versatility of the imidazole core in constructing complex heterocyclic systems. mdpi.com

Research has also demonstrated the synthesis of N-alkylated imidazole derivatives, which can enhance certain biological activities. nih.gov While these studies may not directly use this compound as a starting material, the principles of N-alkylation are applicable to modifying the imidazole nitrogen that is not substituted with the isopropyl group, should the synthetic route allow for it.

The following table summarizes various substituents that can be introduced onto the imidazole ring and the synthetic methods employed:

| Substituent | Position on Imidazole Ring | Synthetic Method |

| Halogens (e.g., Bromo) | 2-position | Lithiation followed by reaction with a halogen source. researchgate.net |

| Aryl groups | 2-position | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). |

| Alkyl groups | N-alkylation | Reaction with alkyl halides in the presence of a base. nih.gov |

| Nitro group | 4-position | Nitration using standard nitrating agents. |

| Formyl group | 2-position | Vilsmeier-Haack reaction. |

These derivatization strategies enable the generation of a library of compounds with diverse functionalities, which is essential for structure-activity relationship (SAR) studies in drug discovery and for the development of novel materials.

Modifications of the Isopropyl Group

While the imidazole ring and the carboxylic acid group are common sites for modification, the N-isopropyl group can also be a target for derivatization, although this is less frequently explored. Modifications at this position can influence the compound's lipophilicity and steric profile, which can be critical for its interaction with biological targets.

One potential strategy for modifying the isopropyl group involves its removal and replacement with other alkyl or aryl groups. This N-dealkylation can be challenging but can be achieved under specific reaction conditions, followed by re-alkylation with a different substituent. This approach allows for the introduction of a wide variety of groups at the N-1 position.

Another possibility is the functionalization of the isopropyl group itself, for instance, through radical halogenation to introduce a handle for further transformations. However, such reactions can lack selectivity and may also affect other parts of the molecule.

A more controlled approach involves the synthesis of analogues with different N-substituents from the outset. For example, instead of using isopropylamine (B41738) in the initial synthesis of the imidazole ring, other primary amines can be used to introduce different alkyl or functionalized alkyl groups at the N-1 position. This is exemplified by the synthesis of related imidazole derivatives where various N-substituents are incorporated.

The following table outlines potential modifications of the isopropyl group:

| Modification | Synthetic Strategy | Potential Outcome |

| Dealkylation/Realkylation | Removal of the isopropyl group followed by N-alkylation with a different halide. | Introduction of diverse N-1 substituents. |

| Synthesis of Analogues | Using different primary amines in the initial imidazole synthesis. | Direct incorporation of various N-1 groups. |

These strategies, while potentially more synthetically demanding, offer a pathway to a broader range of derivatives with tailored properties.

Preparation of Precursors for Further Synthetic Manipulation

This compound is not only a target for direct derivatization but also serves as a valuable precursor for the synthesis of more complex molecules. The carboxylic acid and the imidazole ring can be transformed into various functional groups, creating versatile intermediates for a wide range of synthetic applications.

The carboxylic acid at the 5-position is a key handle for derivatization. It can be readily converted into a variety of other functional groups, including:

Esters: Esterification with different alcohols can be achieved under acidic conditions or using coupling agents. These esters can be used as protecting groups or as intermediates for further reactions. nih.gov

Amides: Coupling of the carboxylic acid with various amines using standard peptide coupling reagents leads to the formation of amides. This is a common strategy in medicinal chemistry to introduce diversity and modulate pharmacokinetic properties. nih.gov

Acid Chlorides: Conversion to the acid chloride using reagents like thionyl chloride or oxalyl chloride provides a highly reactive intermediate that can be used to form esters, amides, and other acyl derivatives.

Aldehydes: Reduction of the carboxylic acid or its corresponding ester can yield the 1-isopropyl-1H-imidazole-5-carbaldehyde. chemscene.com This aldehyde is a versatile precursor for reactions such as Wittig olefination, reductive amination, and the formation of Schiff bases.

Alcohols: Further reduction of the aldehyde or direct reduction of the carboxylic acid/ester can provide the corresponding hydroxymethyl derivative.

The imidazole ring itself can be a precursor for other heterocyclic systems. For example, ring-opening and subsequent recyclization reactions can lead to the formation of different five- or six-membered heterocycles.

The following table highlights the conversion of this compound into key synthetic precursors:

| Precursor | Functional Group | Synthetic Transformation |

| Ester Derivative | -COOR | Esterification |

| Amide Derivative | -CONR₂ | Amidation |

| Acid Chloride | -COCl | Reaction with thionyl chloride |

| Aldehyde | -CHO | Reduction of the carboxylic acid/ester |

| Alcohol | -CH₂OH | Reduction of the carboxylic acid/ester/aldehyde |

The ability to transform this compound into these diverse precursors underscores its importance as a versatile building block in modern organic synthesis, enabling the construction of a wide array of complex molecular architectures.

Spectroscopic Characterization Methodologies for 1 Isopropyl 1h Imidazole 5 Carboxylic Acid and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Isopropyl-1H-imidazole-5-carboxylic acid and its derivatives, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectroscopy is instrumental in identifying the specific protons and their neighboring environments within the molecule. For a related compound, 1-isopropylimidazole, the predicted ¹H NMR spectrum in CDCl₃ shows characteristic signals: a septet for the isopropyl methine proton (CH) around δ 4.27 ppm with a coupling constant (J) of 6.7 Hz, and a doublet for the six equivalent methyl protons (CH₃) at approximately δ 1.40 ppm, also with a J value of 6.7 Hz. ichemical.com The protons on the imidazole (B134444) ring appear as singlets at δ 7.47, δ 6.97, and δ 6.89 ppm. ichemical.com In carboxylic acid derivatives, the acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, often between 10 and 14 ppm. youtube.com

Table 1: Predicted ¹H NMR Data for 1-Isopropylimidazole This table is based on predicted data for a structurally related compound and serves as an illustrative example.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.47 | s | - | 1H | NCHN (imidazole ring) |

| 6.97 | s | - | 1H | NCHCHN (imidazole ring) |

| 6.89 | s | - | 1H | NCHCHN (imidazole ring) |

| 4.27 | sept | 6.7 | 1H | CH (isopropyl) |

| 1.40 | d | 6.7 | 6H | CH₃ (isopropyl) |

Data sourced from iChemical. ichemical.com

Utilization of Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

IR spectroscopy is particularly useful for detecting characteristic bond vibrations. For carboxylic acids, a very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxyl group. youtube.com The C=O (carbonyl) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, usually found between 1700 and 1725 cm⁻¹. youtube.com For imidazole-containing compounds, characteristic peaks include N-H stretching, which can appear around 3445 cm⁻¹, and C=N stretching, observed near 1400 cm⁻¹. nih.govacs.org In studies of related imidazole dicarboxylic acids, the asymmetric C=O stretch was noted around 1600 cm⁻¹. nih.govacs.org

Raman spectroscopy , being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for the title compound is sparse, it would be expected to show strong bands for the C=C and C=N vibrations of the imidazole ring. The symmetric stretching of the carboxyl group would also be observable. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, confirming the presence of the key functional groups.

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Imidazole Carboxylic Acids

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3200–3420 | Broad | O-H Stretch | Carboxylic Acid (H-bonded) |

| 3445 | Medium | N-H Stretch | Imidazole Ring |

| 1700–1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600 | Medium | C=O Asymmetric Stretch | Carboxylate |

| ~1400 | Medium | C=N Stretch | Imidazole Ring |

Data compiled from studies on related imidazole carboxylic acids. youtube.comnih.govacs.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₁₀N₂O₂), the calculated molecular weight is approximately 154.17 g/mol . nih.gov

In a typical mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 154. The fragmentation of carboxylic acids often involves the loss of characteristic neutral fragments. libretexts.org Prominent fragmentation pathways for this compound could include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion at m/z 137 (M - 17). libretexts.org

Loss of the carboxyl group (•COOH): Leading to a fragment at m/z 109 (M - 45). libretexts.org

Loss of an isopropyl group (•CH(CH₃)₂): Producing a fragment ion at m/z 111 (M - 43).

McLafferty rearrangement: If sterically possible, this could lead to the loss of propene (C₃H₆) from the isopropyl group, resulting in a fragment at m/z 112 (M - 42).

The exact fragmentation pattern can be influenced by the ionization technique used, such as Electron Impact (EI) or Electrospray Ionization (ESI). ESI is a softer ionization method and is more likely to show the protonated molecule [M+H]⁺ at m/z 155. Techniques like inductively coupled plasma mass spectrometry (ICP-MS) and isotopic dilution mass spectrometry are also employed for sensitive detection in certain applications. acs.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 154 | [C₇H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 137 | [C₇H₉N₂O]⁺ | •OH (17) |

| 111 | [C₄H₅N₂O₂]⁺ | •C₃H₅ (41) |

| 109 | [C₆H₉N₂]⁺ | •COOH (45) |

This table is based on general fragmentation patterns of carboxylic acids. libretexts.org

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not detailed in the provided search results, data for a closely related compound, 5-Carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate monohydrate, offers significant insight. nih.gov This compound crystallizes in the monoclinic space group. nih.gov The crystal structure reveals detailed information about the geometry of the imidazole ring and the conformation of the isopropyl and carboxylate groups.

Key findings from the crystallographic analysis of this related structure include:

Hydrogen Bonding: Extensive hydrogen bonding networks are observed, involving the carboxylate groups, the imidazole nitrogen atoms, and water molecules of crystallization. For instance, hydrogen bonds of the type D—H⋯A (where D is the donor and A is the acceptor) are crucial in stabilizing the crystal lattice, with typical D⋯A distances ranging from 2.6879 Å to 2.8684 Å. nih.gov

Molecular Conformation: The precise arrangement of the atoms confirms the connectivity and provides experimental values for bond lengths and angles, which can be compared with theoretical models.

The structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships, particularly in fields like medicinal chemistry where the specific three-dimensional shape of a molecule dictates its biological function. nih.gov

Table 4: Crystal Data for 5-Carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate monohydrate

| Parameter | Value |

|---|---|

| Formula | C₈H₁₀N₂O₄·H₂O |

| Molecular Weight | 216.20 |

| Crystal System | Monoclinic |

| a (Å) | 7.828 (2) |

| b (Å) | 14.308 (4) |

| c (Å) | 8.930 (2) |

| β (°) | 93.590 (3) |

| Volume (ų) | 998.2 (4) |

| Z | 4 |

Data sourced from a study on a related imidazole derivative. nih.gov

Computational Chemistry Studies on 1 Isopropyl 1h Imidazole 5 Carboxylic Acid

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to modern chemistry, providing a way to determine the electronic structure and a wide array of molecular properties from first principles. These calculations solve the Schrödinger equation for a given molecule, yielding information about electron distribution, molecular orbital energies, and other key descriptors.

For 1-Isopropyl-1H-imidazole-5-carboxylic acid, quantum mechanical methods can be used to compute various properties. These theoretical predictions are valuable in the absence of extensive experimental data. General computational software can predict properties such as molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors, which are crucial for understanding the molecule's potential interactions.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Exact Mass | 154.074227566 Da |

| Topological Polar Surface Area | 55.1 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

This data is computationally generated and sourced from public chemical databases.

Density Functional Theory (DFT) in Energetic and Conformational Analysis

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT is particularly well-suited for studying the energetic and conformational landscapes of organic molecules like this compound.

Conformational analysis using DFT involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. For this compound, key rotations would include the bond connecting the isopropyl group to the imidazole (B134444) ring and the bond connecting the carboxylic acid group to the ring. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers (low-energy shapes) of the molecule.

Studies on related imidazole derivatives have demonstrated the utility of DFT in understanding their conformations. For instance, research on imidazole-containing complexes has shown that the orientation of the imidazole ring is determined by a combination of intramolecular electrostatic interactions and interactions with the surrounding environment. nih.govresearchgate.net In the case of this compound, intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the imidazole ring could be a significant factor in determining its most stable conformation.

The energetic analysis also provides insights into the molecule's stability. DFT calculations can yield thermodynamic properties such as the enthalpy of formation and Gibbs free energy, which are critical for understanding the molecule's behavior in chemical reactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the energy profile of a reaction pathway, chemists can identify transition states—the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational modeling could be used to explore various reactions, such as the deprotonation of the carboxylic acid, esterification reactions, or reactions involving the imidazole ring itself. The imidazole ring is known to participate in various catalytic cycles, acting as both a proton donor and acceptor or as a nucleophile. mdpi.com

For example, in a potential esterification reaction, DFT calculations could model the approach of an alcohol to the carboxylic acid group. The calculations would identify the transition state for this reaction, providing a detailed three-dimensional picture of the atoms at the peak of the energy barrier. This level of detail is often inaccessible through experimental means alone.

While specific computational studies on the reaction mechanisms of this compound are not readily found, the principles of computational modeling are well-established. Such studies on related molecules, like the investigation of amide synthesis from carboxylic acids catalyzed by imidazole, highlight the power of these methods to understand reaction pathways and catalyst behavior. rsc.org

Applications in Catalysis and Coordination Chemistry of 1 Isopropyl 1h Imidazole 5 Carboxylic Acid Derivatives

Design and Synthesis of Imidazole-based Ligands for Metal Complexes

The design of imidazole-based ligands is a cornerstone of developing advanced metal complexes for catalysis. The imidazole (B134444) moiety serves as a potent σ-donor ligand, readily coordinating to a wide range of transition metals like iron, cobalt, nickel, copper, and zinc. wikipedia.orgrsc.orgresearchgate.net The substituent at the N-1 position, such as the isopropyl group in 1-isopropyl-1H-imidazole-5-carboxylic acid, provides steric bulk that can be tuned to control the coordination environment around the metal, influencing catalytic selectivity. Furthermore, the carboxylate group at the C-5 position can act as a second coordination point, leading to the formation of chelate rings that enhance the stability of the resulting metal complex.

The synthesis of such ligands often involves multi-step chemical processes. A common strategy for creating 1,5-disubstituted imidazole-4-carboxylates involves the cycloaddition reaction between an α-isocyanoacetate and an imidoyl chloride. nih.gov This method provides a versatile route to a variety of imidazole-carboxylate esters, which can then be hydrolyzed to the corresponding carboxylic acids. nih.gov Other synthetic routes include the N-arylation of imidazoles or the construction of the imidazole ring from appropriate precursors. nih.gov The ability to modify substituents on the imidazole ring and the carboxylate function allows for the creation of a large library of ligands with tailored electronic and steric properties for specific catalytic applications. oup.com

Table 1: Examples of Synthesized Imidazole-Based Ligands and Their Features

| Ligand Type | Synthetic Precursors | Key Structural Feature | Potential Application | Reference |

| 1,5-Diaryl-1H-imidazole-4-carboxylate esters | Ethyl isocyanoacetate, Imidoyl chlorides | Two aryl groups for electronic and steric tuning | Precursors for carboxylic acid ligands | nih.gov |

| Bis(imidazole) metal complexes | bis(1-methylimidazol-2-yl)phenylmethoxymethane (BIPhMe), Metal salts (Fe²⁺, Co²⁺) | Two imidazole units for bidentate coordination | Colorimetric sensors | nih.gov |

| Imidazole-benzimidazole mixed-ligands | Imidazole, Benzimidazole, Metal salts (Fe³⁺, Ni²⁺) | Mixed-ligand system for diverse coordination geometries | Antimicrobial agents | rsc.org |

| Tripodal Imidazole Ligands | 1,3,5-tris[3-(imidazol-1-yl)propyl]benzene (TIPB) | Three imidazole arms for encapsulating metal ions | Formation of octahedral complexes | oup.com |

Homogeneous and Heterogeneous Catalysis with Imidazole-Metal Systems

Imidazole-metal complexes are versatile catalysts employed in both homogeneous and heterogeneous systems. researchgate.net In homogeneous catalysis , the catalyst and reactants exist in the same phase, typically a liquid solution. wikipedia.org This setup often leads to high selectivity and activity because the catalytic sites are well-defined and easily accessible. wikipedia.orgnih.gov Imidazole-ligated metal complexes have been used to catalyze a variety of reactions, including oxidations, hydrogenations, and carbon-carbon bond-forming reactions. wikipedia.orgacs.org For instance, copper complexes with N-methylimidazole have been studied for aerobic alcohol oxidation, demonstrating high rates and selectivity. acs.org The primary challenge in homogeneous catalysis is the often-difficult separation of the catalyst from the product mixture. wikipedia.orgnih.gov

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas phase), offers a straightforward solution to catalyst separation and recycling. frontiersin.org Metal-Organic Frameworks (MOFs) are a prominent class of heterogeneous catalysts where imidazole carboxylic acids and their derivatives serve as organic linkers. frontiersin.orgua.es These linkers connect metal ions or clusters to form a porous, crystalline structure. The resulting material combines the high activity of molecular catalysts with the practical benefits of solid catalysts. For example, a MOF constructed from copper and 1,3-bis(carboxymethyl)imidazole was shown to be an efficient and robust heterogeneous catalyst for the oxidative amidation of carboxylic acids. ua.es

Table 2: Comparison of Imidazole-Metal Catalytic Systems

| System Type | Catalyst Example | Metal | Reaction Catalyzed | Key Advantage | Reference |

| Homogeneous | [Cu(bpy)(NMI)/TEMPO] | Copper | Aerobic alcohol oxidation | High selectivity and activity | acs.org |

| Homogeneous | Wilkinson's catalyst analogue | Rhodium | Hydrogenation | Well-defined mechanism | wikipedia.org |

| Heterogeneous | Cu(bcmim)₂ MOF | Copper | Oxidative amidation | Recyclable, stable | ua.es |

| Heterogeneous | UiO-67 based MOFs | Zirconium, other metals | Fenton-like oxidation, ethylene (B1197577) dimerization | High stability and tunable porosity | frontiersin.org |

| Heterogeneous | Zn-based MOF (MBON-2) | Zinc | Electrocatalytic furfural (B47365) hydrogenation | High selectivity and efficiency | mdpi.com |

Asymmetric Catalysis Utilizing Chiral Imidazole Derivatives

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. acs.org Chiral derivatives of imidazole have emerged as powerful organocatalysts and ligands for this purpose. frontiersin.org While this compound itself is not chiral, chirality can be introduced into its derivatives by incorporating chiral substituents or by creating axially chiral structures. nih.gov

A notable strategy involves the development of chiral bicyclic imidazole catalysts. acs.org These catalysts, synthesized from accessible starting materials like imidazole and acrolein, have been successfully applied in various enantioselective reactions, including O-acylations, Steglich rearrangements, and phosphorylations. acs.org The rigid bicyclic framework positions the catalytic imidazole moiety and a chiral group in a well-defined spatial arrangement, enabling effective stereochemical control. For example, a catalyst derived from this family was used in the asymmetric synthesis of the antiviral drug remdesivir (B604916). acs.org Another approach involves the creation of axially chiral biimidazoles, which have proven to be effective ligands in asymmetric carbene insertion reactions. nih.gov

Table 3: Chiral Imidazole Derivatives in Asymmetric Catalysis

| Catalyst/Ligand Type | Chiral Feature | Asymmetric Reaction | Enantioselectivity (ee) | Reference |

| Chiral Bicyclic Imidazole (Cy-DPI) | Point chirality from resolved alcohol | Dynamic kinetic resolution of 3-hydroxyphthalides | Good to excellent | acs.org |

| Chiral Bicyclic Imidazole (Ad-DPI) | Point chirality with bulky adamantyl group | Asymmetric phosphorylation | High (for remdesivir synthesis) | acs.org |

| Axially Chiral 2,2′-Biimidazoles | Axial chirality | Carbene insertion into N-H bonds | Up to 96% ee | nih.gov |

| Proline-modified Imidazolium (B1220033) Ionic Liquid | Point chirality from proline | Asymmetric Friedel–Crafts reaction | 47-88% ee | rsc.org |

Supramolecular Assemblies and Metal-Organic Frameworks Featuring Imidazole Carboxylic Acids

The dual functionality of imidazole carboxylic acids makes them exceptional building blocks for constructing complex supramolecular assemblies and Metal-Organic Frameworks (MOFs). researchgate.netnih.gov The imidazole group can participate in N-H···O or coordinate to metals, while the carboxylic acid can form strong O-H···O hydrogen bonds or bind to metal centers as a carboxylate. acs.orgacs.org This versatility allows for the creation of diverse and predictable structures.

In supramolecular chemistry, imidazole and dicarboxylic acids can self-assemble through a network of hydrogen bonds to form well-defined one-, two-, or three-dimensional structures. acs.orgpsu.eduresearchgate.net The resulting imidazolium carboxylate salts often form polar hydrogen-bonded layers that can serve as scaffolds for crystal engineering. acs.orgacs.org

In the context of MOFs, imidazole carboxylic acids act as multitopic linkers that connect metal ions or clusters into extended, porous networks. acs.orgnih.govacs.org The structure of the resulting MOF can be tuned by varying the metal ion, the specific imidazole carboxylic acid linker, and the reaction conditions. nih.govacs.org These materials are highly valued for their large surface areas and uniform pore sizes, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. For instance, a series of new MOFs constructed from a 4-imidazole-carboxylate ligand and various metal ions (Cu, Cd, Zn, Co) displayed diverse structural topologies and interesting luminescence and gas adsorption properties. acs.org Similarly, an imidazole-functionalized Ba(II)-based MOF was synthesized for use as a fluorescent sensor and for the adsorption of dyes from water. acs.org

Table 4: Supramolecular and MOF Structures with Imidazole Carboxylic Acids

| Structure Type | Building Blocks | Key Interaction | Resulting Architecture | Application/Property | Reference |

| Supramolecular Salt | Imidazole, Dicarboxylic acids | N-H···O and O-H···O hydrogen bonds | Polar hydrogen-bonded layers | Crystal engineering | acs.orgacs.org |

| MOF (e.g., Complex 7) | Cd(II), 4-(1H-imidazol-4-yl)benzoic acid | Coordination bonds | Interpenetrating 3D diamondoid (dia) net | Luminescence | acs.org |

| MOF (HBU-168) | Ba(II), 4,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acid | Coordination bonds | 3D layer framework | Fluorescent sensing, dye adsorption | acs.org |

| MOF (e.g., Complex 6) | Cd(II), 4,4'-bis(1-imidazolyl)biphenyl, 3,3',4,4'-bptcH₄ | Coordination bonds | 1D chains | Photocatalysis | nih.gov |

Advanced Analytical Methods Development for 1 Isopropyl 1h Imidazole 5 Carboxylic Acid

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatographic methods are central to the analysis of 1-Isopropyl-1H-imidazole-5-carboxylic acid, providing powerful separation and quantification capabilities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used method for the analysis of imidazole-based active pharmaceutical ingredients (APIs) and related compounds. nicovaper.com For this compound, reverse-phase HPLC (RP-HPLC) is a common approach. This technique allows for the separation of the compound from its starting materials, intermediates, and potential degradation products. sielc.comsielc.com A typical HPLC method involves a C18 column with a mobile phase consisting of an aqueous component (like water with an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility) and an organic solvent like acetonitrile. sielc.commdpi.com UV detection is frequently employed, as the imidazole (B134444) ring system absorbs UV radiation. qiagen.com The development of an HPLC method often requires optimizing the mobile phase composition, flow rate, and column temperature to achieve the best separation and peak shape. mdpi.com For complex samples, gradient elution may be necessary to resolve all components effectively. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Imidazole Carboxylic Acids

| Parameter | Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 100 mm x 3.0 mm, 2.6 µm) mdpi.com | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) mdpi.com | Elutes the compound from the column. |

| Elution Mode | Gradient or Isocratic researchgate.net | Gradient elution is used for complex mixtures with varying polarities. |

| Flow Rate | 0.25 - 1.0 mL/min mdpi.comresearchgate.net | Affects retention time and separation efficiency. |

| Detection | UV Spectrophotometry (e.g., 220 nm) researchgate.net | Quantifies the compound based on its UV absorbance. |

| Column Temp. | 40 °C mdpi.com | Influences viscosity and retention times. |

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of imidazole compounds. gdut.edu.cn Due to the relatively low volatility and polar nature of carboxylic acids, derivatization is often required to convert this compound into a more volatile and thermally stable compound suitable for GC analysis. gdut.edu.cn This process involves reacting the analyte with a derivatizing agent, such as isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol, before injection into the GC system. gdut.edu.cn The GC-MS method provides high resolution and sensitivity, allowing for the identification and quantification of the compound and its impurities even at low concentrations. gdut.edu.cn

Table 2: Example GC-MS Derivatization and Analysis Parameters for Imidazole Compounds

| Parameter | Condition | Reference |

| Derivatization Agents | Acetonitrile, Pyridine, Anhydrous Ethanol, Isobutyl Chloroformate | gdut.edu.cn |

| pH for Extraction | 8.0 | gdut.edu.cn |

| Detection Method | Mass Spectrometry (MS) | gdut.edu.cn |

| Limits of Detection (LOD) | 0.0553–0.8914 µg/mL (for a range of imidazole-like compounds) | gdut.edu.cn |

| Limits of Quantification (LOQ) | 0.2370–1.9373 µg/mL (for a range of imidazole-like compounds) | gdut.edu.cn |

Development of Chiral Separation Methods

While this compound itself is not a chiral molecule, the development of chiral separation methods is crucial for its derivatives that may possess stereogenic centers. For instance, the synthesis of related pharmaceutical compounds often involves chiral intermediates where one enantiomer has the desired therapeutic effect while the other may be inactive or cause adverse effects.

The enantiomeric separation of chiral imidazole derivatives is frequently accomplished using chiral HPLC. researchgate.netresearchgate.net This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OJ, Lux Amylose-2), are commonly used for this purpose. researchgate.netresearchgate.netptfarm.pl The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., 2-propanol, ethanol), is critical for achieving enantioseparation. researchgate.netptfarm.pl The development of these methods can be challenging, and sometimes a gradient elution is required to obtain satisfactory retention times and peak shapes for the separated enantiomers. researchgate.net

The successful separation of enantiomers is confirmed by achieving a baseline resolution between the two peaks, and the method can be validated for linearity, accuracy, and precision.

Table 3: Typical Conditions for Chiral HPLC Separation of Imidazole Derivatives

| Parameter | Condition | Rationale |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | Differentiates between enantiomers. researchgate.net |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OJ, Lux Amylose-2) researchgate.netptfarm.pl | Provides a chiral environment for differential interaction. |

| Mobile Phase | Hexane / 2-Propanol or Acetonitrile / Water (acidified) researchgate.netresearchgate.net | The composition is optimized to maximize separation (enantioresolution). |

| Detection | UV at 220 nm researchgate.net | Common wavelength for detecting the imidazole ring structure. |

| Flow Rate | ~0.8 mL/min researchgate.net | Optimized for efficiency and run time. |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and rapid approach for the quantitative analysis of this compound. The imidazole ring is a chromophore that absorbs light in the UV region. qiagen.com

For quantitative analysis, a calibration curve is typically prepared by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. The method is based on the Beer-Lambert law, which states that there is a linear relationship between the absorbance and the concentration of the analyte. It is important to select a wavelength of maximum absorbance (λmax) for the analysis to ensure the highest sensitivity and to minimize deviations from linearity. While spectrophotometry is a valuable tool, it is less specific than chromatographic methods and can be susceptible to interference from other UV-absorbing impurities that may be present in the sample. mdpi.com

Impurity Profiling and Quality Control Methodologies

Impurity profiling is a critical aspect of quality control in the manufacturing of any active pharmaceutical ingredient (API), including this compound. nicovaper.comdphen1.com Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final product. dphen1.com The International Council for Harmonisation (ICH) guidelines categorize impurities as organic, inorganic, and residual solvents. dphen1.com

The primary technique for impurity profiling is HPLC, due to its high sensitivity and resolving power. nicovaper.comyoutube.com An effective HPLC method should be able to separate the main compound from all known and potential impurities. youtube.com These impurities are often detected at very low levels, and methods must be validated to have a low limit of detection (LOD) and limit of quantification (LOQ). Mass spectrometry (MS), often coupled with HPLC (LC-MS), is an indispensable tool for the identification and structural elucidation of unknown impurities. nicovaper.comyoutube.com

Quality control methodologies encompass a range of tests to ensure the API meets its specifications. nicovaper.comyoutube.com This includes identity testing, purity testing (impurity profiling), and assay (potency). youtube.com

Table 4: Impurity Profiling and Quality Control for Imidazole-based APIs

| Test | Method | Purpose |

| Identity | Infrared Spectroscopy (IR), UV Spectroscopy | Confirms the chemical structure matches the reference standard. youtube.com |

| Purity/Impurity Profiling | HPLC-UV, LC-MS | Detects and quantifies organic impurities, including process-related and degradation products. nicovaper.comdphen1.com |

| Assay (Potency) | HPLC, Titration | Determines the concentration or strength of the API. youtube.com |

| Residual Solvents | Gas Chromatography (GC) | Quantifies any organic solvents remaining from the synthesis and purification process. dphen1.com |

| Inorganic Impurities | Residual Ignition (Sulfated Ash) Test | Measures the amount of non-volatile inorganic residue. youtube.com |

Perspectives on Future Research Directions in 1 Isopropyl 1h Imidazole 5 Carboxylic Acid Chemistry

Green Chemistry Approaches and Sustainable Synthesis

The future of chemical manufacturing hinges on the adoption of green chemistry principles to minimize environmental impact. For 1-Isopropyl-1H-imidazole-5-carboxylic acid, a key area of future research will be the development of sustainable synthetic routes that improve upon traditional methods.

One promising avenue is the exploration of greener carboxylation techniques. A patented process for preparing imidazole-4(5)-monocarboxylic acids involves the reaction of an imidazole (B134444) with carbon dioxide and an alkali metal carbonate at high temperatures and pressures. google.com Future research could focus on adapting this Kolbe-Schmitt-type reaction for the specific synthesis of the 1-isopropyl derivative, optimizing conditions to reduce energy consumption and exploring the use of recyclable catalysts or more benign reaction media.

Furthermore, the derivatization of the carboxylic acid group, a common synthetic step, offers significant opportunities for green innovation. Traditional methods for forming amides, for instance, often require coupling or activating agents that generate stoichiometric waste. rsc.org Future studies could investigate catalyst-driven, direct amidation methods for this compound. Research has shown that simple imidazole or magnesium nitrate (B79036) can catalyze the direct synthesis of amides from carboxylic acids using urea (B33335) as a stable and easy-to-handle nitrogen source. rsc.orgrsc.orgnih.gov Applying this methodology would represent a significant step forward, avoiding hazardous reagents and improving atom economy. rsc.org

The choice of solvents and reagents in existing multi-step syntheses of related imidazole derivatives also presents opportunities for improvement. Researchers can focus on replacing hazardous solvents with greener alternatives and minimizing waste through process optimization and the development of one-pot syntheses.

Exploration of Novel Reactivity and Chemical Space

This compound serves as a versatile scaffold for the creation of new and complex molecules. Its future exploration will undoubtedly involve leveraging its inherent reactivity to build diverse chemical libraries for various applications. The compound possesses two key reactive sites: the carboxylic acid group and the imidazole ring.

The carboxylic acid functional group is a gateway to a multitude of derivatives. youtube.com Future research should systematically explore its conversion into esters, acid chlorides, and a wide array of amides. These derivatives are not only valuable in their own right but also serve as intermediates for more complex structures. For example, direct amidation using urea and an imidazole catalyst has proven effective for various carboxylic acids, and its applicability to this specific substrate warrants investigation. nih.gov

The imidazole ring itself offers further avenues for functionalization. While the N1 position is occupied by an isopropyl group, the C2 proton can be abstracted by a strong base, creating a nucleophilic center for the introduction of various substituents. youtube.com This approach could be used to synthesize novel 2-substituted-1-isopropyl-1H-imidazole-5-carboxylic acid derivatives, significantly expanding the chemical space around the core structure. This strategy has been used to produce 2-carboxy or 2-formyl derivatives from unsubstituted imidazoles. youtube.com

Moreover, this compound is an ideal building block for creating libraries of more complex heterocyclic compounds. Its unique structure can be incorporated into larger molecules, potentially leading to the discovery of new biologically active agents or functional materials. The isosteric relationship between the imidazole ring and a carboxamide unit makes it an attractive component for designing peptide mimetics with enhanced metabolic stability. nih.gov

Interdisciplinary Research at the Chemistry-Materials Science Interface

The intersection of chemistry and materials science provides a compelling direction for future research into this compound. Its structure, containing both a nitrogen-based heterocyclic ring and a carboxylic acid group, makes it an excellent candidate for use as a ligand in the construction of advanced materials. nih.gov

A significant area of potential is in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Imidazole-dicarboxylic acids have been successfully used as ligands to create metal complexes with intriguing topologies and potential applications. nih.gov The N-atom of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, leading to the formation of extended, porous structures. Future research should focus on reacting this compound with various metal ions (e.g., zinc, copper, cobalt) to synthesize new MOFs. The resulting materials could be investigated for applications in gas storage, catalysis, and chemical sensing.

The functionalization of nanoparticles represents another exciting frontier. For instance, 1H-imidazole-4,5-dicarboxylic acid has been used to functionalize silver nanoparticles, creating dual colorimetric sensors for specific ions and biomolecules. nih.gov Similarly, this compound could be used to modify the surface of nanoparticles, imparting new recognition capabilities. The imidazole and carboxylate moieties can act as binding sites, and the isopropyl group can modulate the solubility and surface properties of the resulting nanomaterial. These functionalized particles could be explored for their potential in targeted drug delivery, diagnostics, and environmental remediation.

Data Tables

Table 1: Physical and Chemical Properties of this compound

Data sourced from PubChem. nih.gov

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid |

| CAS Number | 105293-81-0 |

| Monoisotopic Mass | 154.074227566 Da |

| XLogP3-AA (Predicted) | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Q & A

Q. How can researchers optimize the synthesis of 1-isopropyl-1H-imidazole-5-carboxylic acid to improve yield and purity?

Methodological Answer: A robust synthesis route involves the alkylation of imidazole-5-carboxylic acid derivatives with isopropyl halides. For example, substituting the imidazole nitrogen with isopropyl groups under controlled anhydrous conditions (e.g., using NaH as a base in DMF) can minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) should confirm purity >98% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve imidazole ring protons (δ 7.5–8.0 ppm) and carboxylic acid protons (broad ~12 ppm).

- FTIR : Confirm the carboxylic acid group via O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- X-ray Crystallography : For structural validation, use SHELX programs for refinement; imidazole ring planarity and hydrogen-bonding networks (e.g., dimeric COOH interactions) are key metrics .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies show degradation via decarboxylation or oxidation under prolonged exposure to light or moisture. Store at –20°C in amber vials under inert gas (N₂/Ar). Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products (e.g., 1-isopropylimidazole) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from impurity profiles or stereochemical variations. For example, trace propylene glycol esters (from synthesis) can inhibit enzymatic assays. Use Procedure 2 (USP40) for impurity quantification: reverse-phase HPLC (C8 column, 0.1% H₃PO₄ in water/acetonitrile) with UV detection at 210 nm. Validate against reference standards .

Q. How can chiral resolution of this compound enantiomers be achieved?

Methodological Answer: The (R)-enantiomer (e.g., Etomidate Acid) is pharmacologically distinct. Use chiral HPLC with a cellulose-based column (Chiralpak IC, hexane/isopropanol with 0.1% trifluoroacetic acid) or enzymatic resolution (lipase-mediated ester hydrolysis). Confirm enantiomeric excess (ee) via polarimetry or circular dichroism .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the carboxylic acid’s tautomeric equilibria and coordination behavior. Molecular docking studies (AutoDock Vina) predict interactions with enzymes like pyrroline-5-carboxylate reductase (PYCR1), a target in cancer metabolism .

Q. How can researchers address contradictory crystallographic data for imidazole derivatives?

Methodological Answer: Contradictions in hydrogen-bonding patterns or torsional angles may arise from solvent effects or twinning. Use SHELXL for high-resolution refinement, and validate against simulated annealing omit maps. For twinned crystals, apply the Hooft parameter or detwinning algorithms in SHELXE .

Retrosynthesis Analysis